3-Chloroprop-1-ene-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

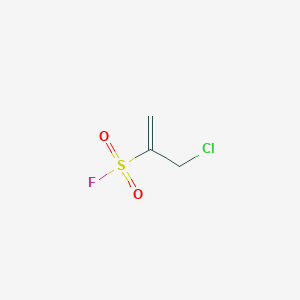

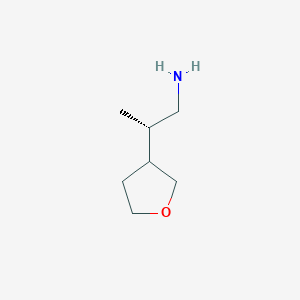

3-Chloroprop-1-ene-2-sulfonyl fluoride is a chemical compound with the formula C3H4ClFO2S . It has a molecular weight of 158.58 g/mol . It is offered by several suppliers for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to 3-Chloroprop-1-ene-2-sulfonyl fluoride has been reported in the literature. For example, a simple, efficient, and mild reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines was developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields .Molecular Structure Analysis

The molecular structure of 3-Chloroprop-1-ene-2-sulfonyl fluoride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms .Wissenschaftliche Forschungsanwendungen

1. Stereoselective Construction of Enaminyl Sulfonyl Fluorides A simple, efficient, and mild reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines was developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields (56–96%). This transformation features a broad substrate scope, high atom economy, operational simplicity and up to 100% stereoselectivity .

Medicinal Chemistry

The stereoselective construction of enaminyl sulfonyl fluorides can provide great application value in medicinal chemistry. The high atom economy and operational simplicity of the process make it a valuable tool for the synthesis of complex molecules .

Chemical Biology

The stereoselective construction of enaminyl sulfonyl fluorides also has significant implications in the field of chemical biology. The broad substrate scope and high stereoselectivity of the process allow for the synthesis of a wide range of biologically active compounds .

Drug Discovery

The process of creating highly functionalized enaminyl sulfonyl fluorides using 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) has great application value in drug discovery. The high yields and stereoselectivity of the process make it an efficient method for the synthesis of potential drug candidates .

5. Derivative Studies on 2-Alkyl Substituted Vinyl Sulfonyl Fluoride 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) is used in the construction of 2-alkyl substituted vinyl sulfonyl fluoride. This process is used in the study of various derivatives of vinyl sulfonyl fluoride .

Photochemical Reactions

2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) is used in photochemical reactions. These reactions are carried out under specific conditions, such as under an argon atmosphere and specific light sources .

Wirkmechanismus

Target of Action

The primary target of 3-Chloroprop-1-ene-2-sulfonyl fluoride is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in biochemistry and drug discovery, serving as key building blocks in the synthesis of complex molecules.

Mode of Action

3-Chloroprop-1-ene-2-sulfonyl fluoride interacts with amines through a simple, efficient, and mild reaction . This interaction results in the formation of highly functionalized enaminyl sulfonyl fluorides . The transformation features a broad substrate scope, high atom economy, operational simplicity, and up to 100% stereoselectivity .

Biochemical Pathways

The interaction of 3-Chloroprop-1-ene-2-sulfonyl fluoride with amines affects the biochemical pathways involved in the synthesis of enaminyl sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

The result of the action of 3-Chloroprop-1-ene-2-sulfonyl fluoride is the production of a variety of highly functionalized enaminyl sulfonyl fluorides . These fluorides can provide great application value in medicinal chemistry, chemical biology, and drug discovery .

Action Environment

The action of 3-Chloroprop-1-ene-2-sulfonyl fluoride is influenced by various environmental factors. For instance, the reaction with amines is mild and efficient, suggesting that it can be carried out under a variety of conditions . .

Eigenschaften

IUPAC Name |

3-chloroprop-1-ene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2S/c1-3(2-4)8(5,6)7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHGBUHYGRIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroprop-1-ene-2-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)

![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)

![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995721.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)